benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketone
Overview
Description
Z-Val-Ala-Asp fluoromethyl ketone is a synthetic peptide that acts as a non-methylated, competitive, and irreversible inhibitor of caspase 1, as well as other caspases . This compound is widely used in scientific research due to its ability to inhibit apoptosis by blocking the processing of caspases .
Mechanism of Action
Caspase Inhibitor VI, also known as benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketone, Z-Val-Ala-Asp Fluoromethyl ketone, or Z-VAD(OH)-FMK, is a potent inhibitor of caspases, a family of cysteine-dependent proteases . This compound has been extensively studied for its role in apoptosis and inflammation, two vital cellular processes .
Target of Action
Caspase Inhibitor VI primarily targets caspases, a family of cysteine-dependent proteases . Caspases play essential roles in modulating different biological processes including apoptosis, proliferation, and inflammation . Dysregulation of caspase-mediated cell death and inflammation has been linked to the pathogenesis of various diseases such as inflammatory diseases, neurological disorders, metabolic diseases, and cancer .
Mode of Action
Caspase Inhibitor VI interacts with its targets, the caspases, by covalently linking with the nucleophilic active thiol site of the enzyme in a reversible/irreversible way . This interaction inhibits the activity of the caspases, thereby preventing them from carrying out their normal functions in apoptosis and inflammation .
Biochemical Pathways
Caspase Inhibitor VI affects the apoptosis and inflammation pathways, which are mediated by caspases . Caspases involved in apoptosis have been subclassified by their mechanism of action as either initiator caspases (caspase-8 and caspase-9) or executioner caspases (caspase-3, caspase-6, and caspase-7) . Caspases that participate in apoptosis are inhibited by proteins known as inhibitors of apoptosis (IAPs) . In addition to apoptosis, caspases play a role in necroptosis, pyroptosis, and autophagy, which are non-apoptotic cell death processes .
Pharmacokinetics
It is known that the compound is cell-permeable , which suggests that it can readily cross cell membranes and reach its target sites within cells. This property likely contributes to its bioavailability.
Result of Action
The primary result of the action of Caspase Inhibitor VI is the inhibition of caspase activity, which in turn prevents apoptosis and inflammation . This can have a variety of effects at the molecular and cellular levels, depending on the specific context. For example, in the context of disease, inhibition of caspase activity can potentially prevent cell death and inflammation, thereby ameliorating disease symptoms .
Biochemical Analysis
Biochemical Properties
Caspase Inhibitor VI interacts with a variety of enzymes, proteins, and other biomolecules. It is known to bind to caspases, a family of protease enzymes playing essential roles in programmed cell death (apoptosis) and inflammation . The nature of these interactions is inhibitory, with Caspase Inhibitor VI preventing the activation of caspases and thereby inhibiting the process of apoptosis .
Cellular Effects
The effects of Caspase Inhibitor VI on cells are primarily related to its ability to inhibit apoptosis. By preventing the activation of caspases, it can influence cell function and survival . It has been shown to have effects on cell signaling pathways, gene expression, and cellular metabolism, all of which are influenced by the process of apoptosis .
Molecular Mechanism
Caspase Inhibitor VI exerts its effects at the molecular level primarily through its inhibitory interactions with caspases. It binds to these enzymes, preventing their activation and the subsequent cascade of reactions that lead to apoptosis . This can result in changes in gene expression and cellular metabolism, as the processes regulated by caspases are disrupted .
Temporal Effects in Laboratory Settings
Over time, the effects of Caspase Inhibitor VI can change as it is metabolized and degraded within cells. Information on its stability and long-term effects on cellular function is limited, but it is known that it can exert its inhibitory effects on caspases for extended periods, providing long-lasting inhibition of apoptosis .
Dosage Effects in Animal Models
The effects of Caspase Inhibitor VI can vary with different dosages in animal models. While specific dosage effects can depend on the model and the specific experimental conditions, high doses of Caspase Inhibitor VI are generally associated with more pronounced inhibition of apoptosis .
Metabolic Pathways
Caspase Inhibitor VI is involved in the metabolic pathways related to apoptosis. It interacts with caspases, which are key enzymes in these pathways
Transport and Distribution
It is known to be cell-permeable, allowing it to enter cells and exert its effects .
Subcellular Localization
Given its role as a caspase inhibitor, it is likely to be found in locations where caspases are present, such as the cytoplasm .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Val-Ala-Asp fluoromethyl ketone involves the coupling of the peptide sequence Z-Val-Ala-Asp with a fluoromethyl ketone group. The product is soluble in dimethyl sulfoxide (DMSO) at high purity (>99.9%) and can be prepared as a 10 mM stock solution by dissolving 1 mg of the compound in 206 ml of DMSO .
Industrial Production Methods: Industrial production methods for Z-Val-Ala-Asp fluoromethyl ketone are not extensively documented. the compound is typically produced in research laboratories and supplied by chemical companies such as Sigma-Aldrich .
Chemical Reactions Analysis
Types of Reactions: Z-Val-Ala-Asp fluoromethyl ketone primarily undergoes substitution reactions due to the presence of the fluoromethyl ketone group. It does not require an esterase to hydrolyze the O-methyl ester, unlike its cell-permeable form .
Common Reagents and Conditions: The compound is commonly used in enzyme/buffer solutions after enzyme pre-incubation/activation. The optimal inhibitor concentration is enzyme-dependent, with an effective final concentration estimated to be between 5–100 mM .
Major Products Formed: The major products formed from reactions involving Z-Val-Ala-Asp fluoromethyl ketone are typically the inhibited forms of caspases, which prevent apoptosis .
Scientific Research Applications
Z-Val-Ala-Asp fluoromethyl ketone is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is as an inhibitor of caspases, which are enzymes involved in the process of apoptosis . This compound is used to study the mechanisms of cell death and to develop potential therapeutic strategies for diseases involving excessive apoptosis, such as neurodegenerative disorders and cancer .
Comparison with Similar Compounds
Similar Compounds:
- Z-Phe-Ala fluoromethyl ketone
- Z-Ile-Glu (O-ME)-Thr-Asp (O-Me) fluoromethyl ketone
- Z-Val-Asp (O-Me)-Val-Ala-Asp (O-Me) fluoromethyl ketone
Uniqueness: Z-Val-Ala-Asp fluoromethyl ketone is unique due to its non-methylated structure, which allows it to inhibit caspases without requiring an esterase to hydrolyze the O-methyl ester . This property makes it a valuable tool in research settings where precise inhibition of caspases is required.
Properties
IUPAC Name |
(3S)-5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN3O7/c1-12(2)18(25-21(31)32-11-14-7-5-4-6-8-14)20(30)23-13(3)19(29)24-15(9-17(27)28)16(26)10-22/h4-8,12-13,15,18H,9-11H2,1-3H3,(H,23,30)(H,24,29)(H,25,31)(H,27,28)/t13-,15-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUUHZYLYARUNIA-YEWWUXTCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FN3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20420584 | |
Record name | Caspase Inhibitor VI | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20420584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161401-82-7 | |
Record name | Z-Val-Ala-Asp fluoromethyl ketone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB07744 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Caspase Inhibitor VI | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20420584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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